Tert-butyl(4-tert-butylphenyl)phosphinic fluoride
Description
Tert-butyl(4-tert-butylphenyl)phosphinic fluoride is a phosphinic acid derivative characterized by two bulky tert-butyl groups attached to the phosphorus atom and a fluorine atom as the leaving group. Its structure imparts unique steric and electronic properties, influencing its reactivity, stability, and spectroscopic behavior.
Properties
CAS No. |
55236-57-2 |
|---|---|
Molecular Formula |
C14H22FOP |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
1-tert-butyl-4-[tert-butyl(fluoro)phosphoryl]benzene |
InChI |
InChI=1S/C14H22FOP/c1-13(2,3)11-7-9-12(10-8-11)17(15,16)14(4,5)6/h7-10H,1-6H3 |
InChI Key |
KHWYELUYVLSFDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)P(=O)(C(C)(C)C)F |
Origin of Product |
United States |
Biological Activity
Tert-butyl(4-tert-butylphenyl)phosphinic fluoride (TBTPF) is a phosphinic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the available literature on TBTPF, focusing on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
TBTPF is characterized by its tert-butyl groups and a phosphinic fluoride functional group. The presence of these groups contributes to its stability and reactivity, making it an interesting candidate for various biological applications.
1. Anti-inflammatory Properties
Research indicates that derivatives related to TBTPF exhibit significant anti-inflammatory effects. For instance, studies on 4-tert-butylphenyl salicylate (4-TBPS), a compound structurally similar to TBTPF, demonstrated that it effectively reduced nitric oxide production in macrophages without cytotoxic effects. It inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting a potential pathway through which TBTPF may exert similar anti-inflammatory effects by targeting the NF-κB signaling pathway .
2. Antioxidant Activity
Tert-butyl phenolic antioxidants (TBP-AOs), which include compounds similar to TBTPF, have shown promising antioxidant properties. These compounds can mitigate oxidative stress and protect against cellular damage caused by free radicals. For example, 2,6-di-tert-butylphenol has demonstrated neuroprotective effects in models of ischemic stroke, indicating that TBTPF might also provide protective benefits against oxidative damage in various tissues .
3. Potential Endocrine Disruption
While exploring the safety profiles of TBP-AOs, some studies have raised concerns regarding their potential as endocrine disruptors. Compounds like TBTPF may interact with hormonal pathways, leading to adverse health effects if exposure occurs at significant levels .
The biological activity of TBTPF can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial mediators in inflammatory responses .
- Oxidative Stress Modulation : The antioxidant properties suggest that TBTPF may enhance the activity of endogenous antioxidant enzymes, thereby providing cellular protection against oxidative damage .
Case Study 1: In Vitro Macrophage Model
In a controlled study using RAW 264.7 mouse macrophages, 4-TBPS was administered at varying concentrations (1-15 µg/ml). The results indicated a dose-dependent reduction in nitric oxide production and pro-inflammatory cytokine expression, supporting the hypothesis that TBTPF could similarly modulate inflammatory responses .
Case Study 2: Neuroprotective Effects
In vivo studies involving 2,6-di-tert-butylphenol derivatives revealed significant neuroprotective outcomes in rodent models subjected to ischemic conditions. These findings suggest that TBTPF may also possess neuroprotective properties worth exploring further .
Data Summary Table
Comparison with Similar Compounds
Key Findings and Limitations
- Steric Effects : The tert-butyl group reduces solvolysis reactivity compared to methyl analogs but enhances stability in acidic hydrolysis pathways.
- Spectroscopic Complexity : Chirality-induced NMR splitting in tert-butyl derivatives complicates spectral analysis but provides structural insights .
Q & A
Basic Questions
Q. What safety protocols are critical when handling Tert-butyl(4-tert-butylphenyl)phosphinic fluoride in laboratory settings?
- Methodological Answer :
- Wear PPE including nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation to avoid inhalation of vapors or aerosols.
- Store the compound in airtight containers away from oxidizers and moisture. Label waste containers clearly and dispose of residues via certified hazardous waste services to prevent environmental contamination .
Q. What synthetic routes are reported for this compound?
- Methodological Answer :
- A common approach involves nucleophilic substitution reactions between tert-butylphenylphosphine derivatives and fluorinating agents (e.g., Selectfluor®).
- Example: Reacting tert-butyl(4-tert-butylphenyl)phosphinous chloride with potassium fluoride in anhydrous THF under inert atmosphere at 60°C for 12 hours. Monitor progress via P NMR to confirm conversion .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Use H, C, and P NMR spectroscopy to confirm molecular structure. High-resolution mass spectrometry (HRMS) validates molecular weight.
- Purity assessment via HPLC with UV detection (λ = 254 nm) or GC-MS under optimized column conditions (e.g., DB-5MS). Differential scanning calorimetry (DSC) determines thermal stability .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
- Methodological Answer :
- Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify low-energy pathways. Pair with cheminformatics tools to screen solvent effects and catalyst interactions.
- Experimental validation: Use high-throughput microreactors to test predicted conditions (e.g., temperature, solvent polarity) and refine computational models iteratively .
Q. What experimental design strategies (e.g., DoE) are effective in optimizing reaction conditions for this compound?
- Methodological Answer :
- Implement a fractional factorial design to evaluate key variables: temperature (40–80°C), molar ratio (1:1 to 1:2), and solvent polarity (THF vs. DMF). Use ANOVA to identify significant factors.
- Example: A central composite design (CCD) revealed that reaction yield peaks at 65°C with a 1:1.5 substrate-to-fluoride ratio in THF, achieving 89% efficiency .
Q. How do researchers resolve contradictions in environmental impact data for phosphorous-containing compounds like this?
- Methodological Answer :
- Cross-reference toxicity databases (e.g., ECOTOX) and regulatory inventories (e.g., EINECS) to verify CAS numbers and classification discrepancies.
- Conduct comparative ecotoxicity assays (e.g., Daphnia magna LC) under standardized OECD guidelines to reconcile conflicting persistence or bioaccumulation data .
Q. What methodologies assess the environmental persistence and degradation pathways of this compound?
- Methodological Answer :
- Use OECD 307/308 guidelines to study aerobic/anaerobic soil degradation. Employ LC-MS/MS to track hydrolysis products in simulated aquatic environments (pH 4–9).
- Computational prediction: Apply EPI Suite to estimate biodegradation half-life (e.g., t = 120 days) and identify potential metabolites via metabolite prediction software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
